

Effect of temperature on the stability of 2-Fluoro-4-hydroxybenzonitrile

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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzonitrile

Cat. No.: B1301987

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Technical Support Center: 2-Fluoro-4-hydroxybenzonitrile

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice regarding the thermal stability of **2-Fluoro-4-hydroxybenzonitrile** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **2-Fluoro-4-hydroxybenzonitrile** and what are its key physical properties?

2-Fluoro-4-hydroxybenzonitrile (CAS No: 82380-18-5) is a white to off-white crystalline powder or solid.^{[1][2][3]} It is an important intermediate in the synthesis of advanced materials, such as liquid crystals, and in the pharmaceutical industry.^[1] The presence of a fluorine substituent can enhance the thermal stability and chemical resistance of its derivatives.^[1]

Q2: What is the recommended storage temperature for **2-Fluoro-4-hydroxybenzonitrile**?

For long-term stability, it is recommended to store **2-Fluoro-4-hydroxybenzonitrile** in a tightly sealed container in a dry, cool, and well-ventilated place at ambient room temperature.^{[4][5]}

Q3: What is the melting point of **2-Fluoro-4-hydroxybenzonitrile**, and why is it important?

The melting point of **2-Fluoro-4-hydroxybenzonitrile** is consistently reported in the range of 123°C to 126°C.[1][2][3] A sharp and narrow melting range is a key indicator of high purity.[2] Any significant deviation or broadening of this range may suggest the presence of impurities or degradation.

Q4: At what temperature does **2-Fluoro-4-hydroxybenzonitrile** decompose?

Specific public data on the exact onset decomposition temperature of **2-Fluoro-4-hydroxybenzonitrile** is not readily available. As a substituted benzonitrile, it is expected to be thermally stable up to its melting point and beyond under inert conditions. However, prolonged exposure to high temperatures, especially in the presence of oxygen or other reactive species, can lead to degradation. To determine the precise thermal stability profile for your specific application, experimental analysis is required.

Q5: How can I experimentally determine the thermal stability of my **2-Fluoro-4-hydroxybenzonitrile** sample?

Standard thermal analysis techniques are used to determine the thermal stability of chemical compounds. The most common methods are:

- Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, identifying the temperature at which the compound begins to degrade or decompose.[6][7][8]
- Differential Scanning Calorimetry (DSC): Detects heat flow changes in a sample as it is heated, identifying melting points, phase transitions, and exothermic decomposition events. [3][9]
- Accelerating Rate Calorimetry (ARC): Assesses the potential for a runaway thermal reaction under adiabatic (zero heat loss) conditions, which simulates a worst-case scenario in a large-scale reactor.[6][8][10]

Summary of Physical & Thermal Properties

Property	Value	Source
CAS Number	82380-18-5	
Molecular Formula	C ₇ H ₄ FNO	
Molecular Weight	137.11 g/mol	
Appearance	White to almost white crystalline powder	[1][2][3]
Melting Point	123°C - 126°C	[1][2][3]
Storage	Ambient temperatures, in a dry, well-ventilated place	[4][5]
Purity (Typical)	≥98.0%	[2][3]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Sample appears discolored (e.g., yellow or brown) upon receipt or after storage.	1. Impurities from synthesis. 2. Slow degradation due to improper storage (exposure to light, air, or heat). 3. Contamination.	1. Request a Certificate of Analysis (COA) from the supplier to verify purity. ^[2] 2. Perform a melting point analysis; a wide or depressed range suggests impurity. 3. Ensure storage is in a tightly sealed, opaque container in a cool, dry place.
Inconsistent results in thermal analysis (TGA/DSC).	1. Non-homogenous sample. 2. Variation in sample mass or preparation. 3. Incorrect instrument parameters (e.g., heating rate, atmosphere).	1. Gently grind the sample to a fine, uniform powder before analysis. 2. Use a consistent sample mass (typically 2-10 mg) for all runs. ^[7] 3. Use a standard heating rate (e.g., 10°C/min) and ensure the correct atmosphere (e.g., Nitrogen for inert, Air for oxidative studies) is applied.
An unexpected exothermic event is observed in DSC analysis at a temperature below the expected decomposition.	1. Reaction with the sample pan material (e.g., aluminum). 2. Presence of a reactive impurity or catalyst. 3. The sample is undergoing an unexpected phase transition or reaction.	1. Try using a more inert sample pan, such as gold-plated stainless steel. 2. Analyze the sample's purity using HPLC or GC-MS. 3. Consider further analysis with Accelerating Rate Calorimetry (ARC) to evaluate the potential for a thermal runaway reaction. ^[6]
My material degrades during a high-temperature reaction in solution.	1. The reaction temperature exceeds the thermal stability limit of the compound. 2. The solvent or other reagents are	1. Perform a TGA analysis to determine the onset of decomposition. 2. Run control experiments by heating the compound in the reaction

reacting with the compound at elevated temperatures.

solvent alone to check for solvent-induced degradation.

3. Consider alternative, lower-boiling point solvents or catalytic methods that allow for lower reaction temperatures.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of **2-Fluoro-4-hydroxybenzonitrile**.

Objective: To determine the onset temperature of decomposition by measuring mass loss as a function of temperature.

Materials:

- **2-Fluoro-4-hydroxybenzonitrile** sample
- TGA instrument
- High-purity Nitrogen (or Air for oxidative stability)
- TGA sample pans (platinum or ceramic)
- Microbalance

Procedure:

- Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's guidelines.
- Sample Preparation: Accurately weigh 5-10 mg of the finely ground **2-Fluoro-4-hydroxybenzonitrile** sample into a TGA pan.

- Instrument Setup:
 - Place the sample pan in the TGA furnace.
 - Set the purge gas (typically Nitrogen for inert analysis) to a flow rate of 20-50 mL/min.
 - Program the temperature profile: Equilibrate at 30°C, then ramp up to 400°C at a constant heating rate of 10°C/min.
- Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.
- Data Analysis:
 - Plot the percentage of initial mass versus temperature.
 - The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., >5%) begins, calculated using the tangent method on the degradation step of the TGA curve.

Protocol 2: Analysis of Melting and Decomposition by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any exothermic or endothermic events, including decomposition.

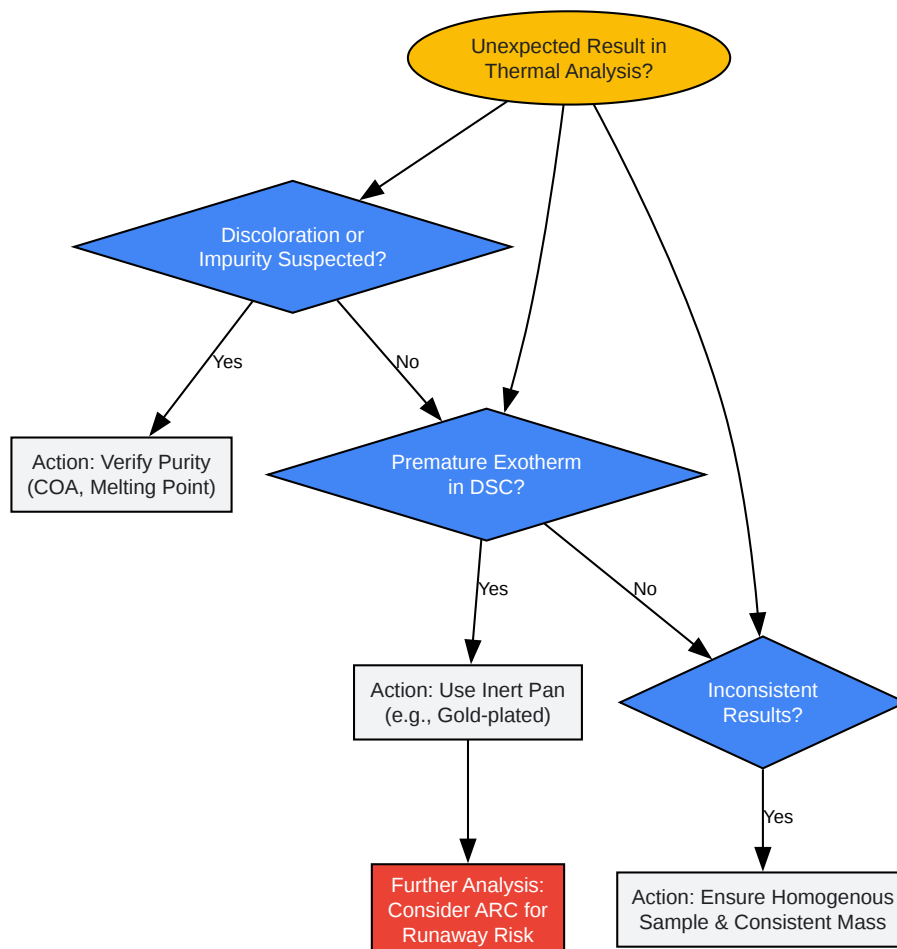
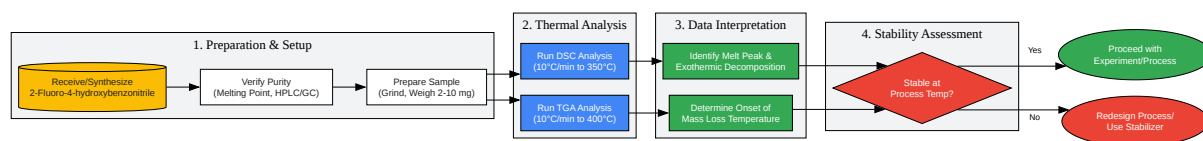
Materials:

- **2-Fluoro-4-hydroxybenzonitrile** sample
- DSC instrument with cooling accessory
- High-purity Nitrogen
- Aluminum or hermetically sealed sample pans
- Crimping press for pans

Procedure:

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
- **Sample Preparation:** Accurately weigh 2-5 mg of the finely ground sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
- **Instrument Setup:**
 - Place the sample and reference pans into the DSC cell.
 - Set the Nitrogen purge gas to a flow rate of 20-50 mL/min.
 - Program the temperature profile: Equilibrate at 25°C, then ramp up to 350°C at a heating rate of 10°C/min.
- **Data Acquisition:** Start the run and record the differential heat flow as a function of temperature.
- **Data Analysis:**
 - Plot heat flow (W/g) versus temperature (°C).
 - The melting point is identified as the peak of the sharp, endothermic event.
 - Observe the baseline after the melt. A sharp, downward (exothermic) peak indicates a decomposition event. The onset temperature of this exotherm is a measure of thermal instability.

Visualizations



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